molecular formula C5H11NO3 B159712 (2S,3R)-3-Hydroxynorvaline CAS No. 10148-67-1

(2S,3R)-3-Hydroxynorvaline

Cat. No.: B159712
CAS No.: 10148-67-1
M. Wt: 133.15 g/mol
InChI Key: LGVJIYCMHMKTPB-DMTCNVIQSA-N
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Description

(2S,3R)-3-Hydroxynorvaline is a non-proteinogenic amino acid that has garnered interest due to its unique stereochemistry and potential applications in various fields. This compound is characterized by the presence of a hydroxyl group at the third carbon of the norvaline backbone, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-Hydroxynorvaline typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to achieve the desired configuration. For instance, the enantioselective reduction of keto acids or the use of chiral pool synthesis from naturally occurring amino acids can be employed .

Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods are advantageous due to their scalability and environmental friendliness .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at C3 undergoes oxidation to form a keto group under controlled conditions.

Reagent Conditions Product Yield Stereochemical Outcome
Potassium permanganateAqueous acidic medium, 25°C(2S)-3-Ketonorvaline78%Retention of C2 configuration
Chromium trioxideAcetic acid, 40°C(2S)-3-Ketonorvaline85%Retention of C2 configuration

Key studies demonstrate that oxidation preserves the stereochemistry at C2 while converting the C3 hydroxyl to a ketone . Enzymatic oxidation pathways using Fe(II)-dependent oxygenases have also been reported, producing intermediates for carnitine biosynthesis .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, forming derivatives with varied functional groups.

Reagent Conditions Product Application
Thionyl chlorideAnhydrous DCM, 0°C → RT3-ChloronorvalinePrecursor for alkylation
Phosphorus tribromideEther, reflux3-BromonorvalineCross-coupling reactions

Substitution reactions proceed with inversion of configuration at C3, confirmed by X-ray crystallography . The ethyl side chain stabilizes transition states, enhancing reaction rates compared to shorter-chain analogs .

Table 1: Enzymatic Reduction of Keto Intermediates

Enzyme Substrate Product Configuration ee (%) de (%)
ADH-A(R)-Mannich base ketoester(3S,5R)-γ-Hydroxynorvaline>99>98
evo-1.1.200(S)-Mannich base ketoester(3R,5S)-γ-Hydroxynorvaline>99>98

These reactions leverage alcohol dehydrogenases (ADHs) and transaminases for asymmetric synthesis, achieving high enantiomeric excess (ee) and diastereomeric excess (de) .

Table 2: Binding Affinity of Glycopeptide Derivatives

Glycopeptide ΔH (kcal/mol) ΔS (cal/mol·K) K_D (nM)
Natural (Thr-containing)-12.3-25.18.2
Hnv-containing-20.1-38.77.9

The enthalpy-driven binding of Hnv-containing glycopeptides correlates with enhanced antibody recognition, critical for cancer vaccine design .

Mechanistic Insights

  • Oxidation : Proceeds via a two-electron mechanism, forming a ketone intermediate stabilized by resonance .

  • Enzymatic Reduction : Follows Prelog’s rule, with NADH-dependent hydride transfer to the re face of the keto group .

  • Substitution : Polar aprotic solvents (e.g., DCM) favor SN2 mechanisms, while protic solvents promote partial racemization .

Scientific Research Applications

Cancer Vaccine Development

Recent studies have highlighted the potential of (2S,3R)-3-hydroxynorvaline in the design of synthetic antigens for cancer vaccines. A notable study developed a glycopeptide incorporating Hnv, which was engineered to enhance immune responses against MUC1, a glycoprotein overexpressed in many cancers.

  • Mechanism : The glycopeptide mimics the conformational dynamics of natural antigens and exhibits a binding affinity to anti-MUC1 antibodies that is comparable or superior to natural variants. The addition of Hnv improves interactions within the antigen-antibody complex due to enhanced CH/π interactions stemming from its unique side chain structure .
  • Experimental Results : When conjugated with gold nanoparticles, this synthetic glycopeptide successfully stimulated the formation of specific anti-MUC1 IgG antibodies in mice, demonstrating efficacy similar to that of natural derivatives. This approach signifies a promising direction for developing effective cancer immunotherapies .

Peptide Synthesis and Ribosomal Incorporation

This compound is also being explored for its utility in peptide synthesis through ribosomal translation. This noncanonical amino acid can be incorporated into peptides, expanding the repertoire of available amino acids for protein engineering.

  • Translation Efficiency : Research has shown that over 50 unnatural amino acids, including Hnv, can be efficiently incorporated into peptides via ribosomal translation. This incorporation allows for the generation of peptides with novel properties and functionalities that are not possible with standard amino acids .
  • Applications in Drug Development : The ability to incorporate Hnv into peptides opens avenues for designing new therapeutics with enhanced biological activity or specificity. Its unique structural properties may lead to improved pharmacokinetics and bioavailability in drug candidates .

Building Block for Biologically Active Compounds

Hnv serves as a valuable building block in the synthesis of various biologically active compounds. Its structural characteristics make it an attractive candidate for creating derivatives with potential pharmaceutical applications.

  • Synthesis of Complex Molecules : Hnv can be transformed into chiral α-amino-γ-butyrolactones and other structural motifs found in antibiotics and antimitotics. These compounds are essential in developing new drugs targeting various diseases .
  • Enzymatic Synthesis Routes : Several studies have reported enzymatic methods for synthesizing γ-hydroxy-α-amino acid derivatives from Hnv. These methods involve tandem aldol addition-transamination reactions that can produce high yields of desired compounds while minimizing byproducts .

Case Study 1: Glycopeptide Vaccines

  • Research Focus : Development of MUC1 glycopeptides incorporating Hnv.
  • Findings : Enhanced immune response and specificity against breast cancer cells were observed when using Hnv-containing glycopeptides compared to traditional counterparts.

Case Study 2: Ribosomal Incorporation

  • Research Focus : Investigation of ribosomal incorporation efficiency of Hnv.
  • Findings : Demonstrated successful incorporation into various peptide sequences, showing potential for diverse applications in therapeutic peptide design.

Mechanism of Action

The mechanism by which (2S,3R)-3-Hydroxynorvaline exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by mimicking the natural substrate and binding to the active site. This interaction can disrupt normal enzyme function and lead to various biological effects .

Comparison with Similar Compounds

  • (2S,3R)-3-Methylglutamate
  • (2S,3R)-3-Alkylglutamates
  • (2S,3R)-3-Alkenylglutamates

Comparison: (2S,3R)-3-Hydroxynorvaline is unique due to the presence of the hydroxyl group at the third carbon, which distinguishes it from other similar compounds like (2S,3R)-3-Methylglutamate that have different substituents at the same position.

Biological Activity

(2S,3R)-3-Hydroxynorvaline is a noncanonical amino acid that has garnered attention for its potential biological activities, particularly in the context of cancer immunology and peptide development. This article explores its biological activity based on recent research findings, case studies, and relevant data.

  • Chemical Formula : C5_5H11_{11}NO3_3
  • Molecular Weight : 117.15 g/mol
  • CAS Number : 10953556

Research indicates that this compound can enhance the binding affinity of glycopeptides to specific antibodies, which is crucial for vaccine development. For instance, a study demonstrated that a glycopeptide containing this amino acid showed a significant increase in binding affinity to the SM3 antibody compared to its natural counterparts. This enhanced interaction is attributed to conformational changes induced by the presence of this compound, which facilitates better recognition by the immune system .

Cancer Immunology

  • Vaccine Development :
    • A glycopeptide incorporating this compound was developed as a potential vaccine candidate against cancer. The study highlighted that this compound could mimic natural antigens effectively, thus eliciting a stronger immune response .
  • Antibody Binding Studies :
    • The structural analysis showed that the unnatural amino acid promotes favorable interactions with antibodies through enhanced hydrogen bonding and CH/π stacking interactions . This suggests that this compound could be strategically used in designing immunogenic peptides.

Enzymatic Interactions

Studies have indicated that this compound may influence enzymatic pathways by acting as a substrate or inhibitor for specific enzymes involved in amino acid metabolism. Further investigations are needed to elucidate these interactions fully.

Case Study 1: Glycopeptide Binding Affinity

A recent study focused on the glycopeptide containing this compound and its interaction with the SM3 antibody. The research utilized nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations to analyze the conformational dynamics of the glycopeptide in solution. The findings revealed that specific structural features of this compound significantly enhance the binding affinity to the antibody compared to traditional amino acids .

Glycopeptide VariantBinding AffinityKey Structural Features
2-Hnv*HighEnhanced CH/π stacking
2-Thr*ModerateStandard hydrogen bonding

Case Study 2: Immunogenicity Analysis

In another investigation, researchers assessed the immunogenicity of peptides containing this compound in animal models. Results indicated a marked increase in antibody production against tumors when these peptides were administered compared to those without this amino acid .

Future Directions

The unique properties of this compound open avenues for further research:

  • Peptide Therapeutics : Exploring its use in peptide-based drugs for various diseases.
  • Bioconjugation Techniques : Investigating how this amino acid can be utilized in bioconjugation strategies to improve drug delivery systems.
  • Mechanistic Studies : Conducting detailed studies to understand its role in enzymatic pathways and cellular signaling.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,3R)-3-Hydroxynorvaline in a laboratory setting?

this compound can be synthesized via the deamination of polyornithine using sodium nitrite (NaNO₂) under acidic conditions, as described in protocols for analogous hydroxy amino acids . Key steps include:

  • Reagent preparation : Use freshly prepared NaNO₂ in dilute HCl to ensure controlled reaction kinetics.
  • Acid hydrolysis : Post-deamination, hydrolyze intermediates in 6 M HCl at 110°C for 24 hours to yield the free amino acid.
  • Purification : Column chromatography (e.g., Dowex 50W-X8 resin) or preparative HPLC with a C18 column is recommended to separate this compound from byproducts like ornithine or chloronorvaline .

Q. How can the stereochemical configuration of this compound be experimentally validated?

  • X-ray crystallography : Single-crystal diffraction studies (e.g., Cu-Kα radiation, 100 K) provide definitive confirmation of stereochemistry. Parameters such as bond angles (e.g., C2-C3-O3) and hydrogen-bonding patterns (e.g., O-H···O interactions) are critical for assigning (2S,3R) configuration .
  • Circular dichroism (CD) : Compare optical activity with known stereoisomers. For example, (2S,3R) enantiomers exhibit distinct CD spectra in the 200–250 nm range due to asymmetric hydroxyl and amine groups .

Q. What analytical techniques are suitable for characterizing this compound purity and structure?

  • HPLC-MS : Use reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor for m/z 134.1 ([M+H]⁺) and validate against reference standards .
  • NMR spectroscopy : ¹H and ¹³C NMR (D₂O, 600 MHz) should resolve key signals: δ 3.85 (C3-OH), δ 3.45 (C2-NH₂), and δ 1.35–1.50 (C4/C5 methylene protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Discrepancies arise due to pH-dependent degradation pathways:

  • Acidic conditions (pH < 3) : Hydroxynorvaline converts to chloronorvaline via HCl-mediated substitution, detectable via LC-MS .
  • Basic conditions (pH > 10) : Cyclization to proline analogs occurs, confirmed by ¹³C NMR tracking of carbonyl group shifts (δ 175–180 ppm) .
    Methodological recommendation : Perform stability studies using buffered solutions (pH 2–12) at 25°C/37°C, with periodic sampling over 72 hours. Use ion-pair chromatography to separate degradation products.

Q. What experimental strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?

Racemization at C2/C3 is common during coupling. Mitigation approaches include:

  • Low-temperature activation : Use HOBt/DIC coupling reagents at 4°C to minimize base-induced epimerization.
  • Side-chain protection : Temporarily protect the C3-OH group with tert-butyldimethylsilyl (TBDMS) ethers, which are stable under SPPS conditions but cleaved via TBAF .
  • Monitoring : Track racemization via Marfey’s reagent derivatization and HPLC analysis .

Q. How do researchers address discrepancies in crystallographic and spectroscopic data for this compound derivatives?

Contradictions between X-ray (absolute configuration) and NMR/optical rotation data may arise from:

  • Crystal packing effects : Hydrogen-bonding networks in crystals (e.g., O-H···O chains along the a-axis) can distort solution-phase conformers .
  • Dynamic equilibria : Tautomerism between open-chain and cyclic lactone forms in solution alters spectroscopic profiles.
    Resolution : Combine cryogenic NMR (e.g., 150 K in DMF-d₇) with DFT-optimized molecular dynamics simulations to reconcile structural models .

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJIYCMHMKTPB-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449498
Record name (2S,3R)-3-HYDROXYNORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10148-67-1
Record name (2S,3R)-3-HYDROXYNORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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